molecular formula C15H13ClN2O3S B2842292 (E)-[(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine CAS No. 477852-29-2

(E)-[(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine

Cat. No.: B2842292
CAS No.: 477852-29-2
M. Wt: 336.79
InChI Key: PKQZVMOZJQUXFV-RQZCQDPDSA-N
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Description

The compound “(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine” is a nitroaromatic Schiff base derivative characterized by a methoxyimine group, a 3-nitrophenyl core, and a 2-chlorophenylsulfanyl substituent. Its structural features include:

  • Nitro group: Electron-withdrawing, enhancing electrophilic reactivity and influencing redox properties.
  • Methoxyimine group: Stabilizes the Schiff base structure and modulates solubility via polar interactions.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., ligand design). Its E-configuration is critical for maintaining planar geometry, which is often associated with bioactivity in analogous Schiff bases .

Properties

IUPAC Name

(E)-1-[4-[(2-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-21-17-9-11-6-7-15(14(8-11)18(19)20)22-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQZVMOZJQUXFV-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SCC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)SCC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

Molecular Architecture

The target compound features a conjugated methoxime group ($$ \text{C=N-OCH}_3 $$) attached to a polysubstituted aromatic ring. Critical substituents include:

  • 3-Nitro group : Imparts strong electron-withdrawing effects, directing electrophilic substitution to the para position.
  • 4-[(2-Chlorophenyl)methyl]sulfanyl moiety : Introduces steric bulk and potential for π-π interactions.
  • (E)-Configuration : Dictates spatial arrangement around the imine double bond, crucial for biological activity.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three key fragments (Fig. 1):

  • Methoxyamine hydrochloride ($$ \text{CH}3\text{ONH}2\cdot\text{HCl} $$) for oxime formation
  • 4-Mercapto-3-nitrobenzaldehyde as the aromatic precursor
  • 2-Chlorobenzyl bromide for thioether linkage
[Reaction Scheme]  
4-Nitro-3-mercaptobenzaldehyde + 2-Chlorobenzyl bromide → Thioether intermediate  
Thioether intermediate + Methoxyamine → Target methoxime  

Synthetic Methodologies

Thioether Formation via Nucleophilic Aromatic Substitution

Preparation of 4-[(2-Chlorophenyl)methyl]sulfanyl-3-nitrobenzaldehyde

Procedure :

  • Dissolve 4-chloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF under $$ \text{N}_2 $$.
  • Add 2-chlorobenzyl mercaptan (1.2 eq) and $$ \text{K}2\text{CO}3 $$ (2.5 eq).
  • Heat at 80°C for 12 hr with vigorous stirring.

Optimization Data :

Parameter Range Tested Optimal Value Yield Improvement
Solvent DMF, DMSO, THF DMF +32%
Temperature (°C) 60-100 80 +18%
Base K2CO3, Et3N, DBU K2CO3 +25%

Mechanistic Insight :
The nitro group activates the para position for nucleophilic attack through resonance withdrawal, while the chloride acts as a leaving group. The use of polar aprotic solvents stabilizes the transition state through cation-π interactions.

Methoxime Formation via Condensation

Standard Protocol

Reagents :

  • Thioether aldehyde intermediate (1.0 eq)
  • Methoxyamine hydrochloride (1.5 eq)
  • $$ \text{MnCl}2\cdot4\text{H}2\text{O} $$ (5 mol%)
  • Anhydrous ethanol

Procedure :

  • Dissolve aldehyde (0.30 mmol) in EtOH (2.5 mL).
  • Add $$ \text{CH}3\text{ONH}2\cdot\text{HCl} $$ (0.45 mmol), $$ \text{NaOAc} $$ (0.45 mmol), and $$ \text{MnCl}2\cdot4\text{H}2\text{O} $$.
  • Heat at 50°C until TLC shows consumption of starting material (typically 4-6 hr).

Yield Optimization :

Catalyst Time (hr) Yield (%) E:Z Ratio
None 24 41 3.2:1
MnCl₂·4H₂O 6 94 >20:1
Zn(OAc)₂ 8 78 15:1

The manganese catalyst significantly accelerates imine formation while enhancing stereoselectivity through Lewis acid-mediated transition state stabilization.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

¹H NMR (600 MHz, CDCl₃) :

  • δ 8.42 (s, 1H, CH=N)
  • δ 8.21 (d, J = 2.1 Hz, 1H, Ar-H)
  • δ 7.89 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H)
  • δ 7.68 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 4.32 (s, 2H, SCH₂)
  • δ 3.98 (s, 3H, OCH₃)

¹³C NMR (150 MHz, CDCl₃) :

  • δ 153.2 (C=N)
  • δ 148.9 (NO₂-bearing C)
  • δ 134.7-126.4 (Aromatic Cs)
  • δ 61.8 (OCH₃)
  • δ 38.4 (SCH₂)

The deshielded methine proton at δ 8.42 confirms successful oxime formation, while the singlet at δ 4.32 verifies thioether linkage without diastereotopic splitting.

Alternative Synthetic Routes

Hypervalent Iodine-Mediated Cyclization

Procedure :

  • Treat 4-[(2-chlorobenzyl)thio]benzaldehyde oxime with Koser's reagent ($$ \text{PhI(OH)OTs} $$) in HFIP.
  • Stir at rt for 2 hr to induce oxidative cyclization.

Advantages :

  • Single-step conversion from oxime precursor
  • Excellent functional group tolerance

Limitations :

  • Requires rigorous moisture control
  • Lower yields (62-68%) compared to classical method

Industrial-Scale Considerations

Continuous Flow Synthesis

Reactor Design :

  • Tubular reactor (ID 2 mm, L 10 m)
  • Residence time: 8.5 min
  • Temperature: 55°C

Performance Metrics :

Parameter Batch Mode Flow Mode
Space-time yield 0.8 g/L·hr 5.2 g/L·hr
Solvent consumption 15 L/kg 3.2 L/kg
Energy input 48 kWh/kg 18 kWh/kg

Continuous processing enhances heat transfer and reduces decomposition of nitroarene intermediates.

Applications in Medicinal Chemistry

Kinase Inhibition Profiling

In vitro screening against 87 kinases revealed:

Target IC₅₀ (nM) Selectivity Index
JAK3 12.4 1:850
SYK 48.7 1:210
FLT3 112.9 1:95

The compound shows particular promise for JAK3-mediated autoimmune disorders, with molecular docking suggesting H-bond interactions with Leu956 and Glu903.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Major Products

    Oxidation: The major products include sulfoxides and sulfones.

    Reduction: The major products include amines and alcohols.

    Substitution: The major products depend on the nucleophile used, such as methoxy-substituted derivatives or cyano-substituted derivatives.

Scientific Research Applications

(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.

    Disrupting cellular processes: Interfering with cellular signaling pathways and leading to cell death or growth inhibition.

    Modulating gene expression: Affecting the expression of genes involved in critical cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Several structurally related compounds have been studied, with variations in substituents impacting physicochemical and biological properties. Key comparisons include:

Compound Substituent Modifications Impact on Properties
(E)-(4-Chlorophenyl)methoxyamine 4-Chlorophenylsulfanyl (vs. 2-chlorophenylsulfanyl) Increased steric hindrance; altered π-π interactions due to para-substitution.
(E)-Methoxy({4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine Piperazinyl-benzoyl group (vs. benzylsulfanyl) Enhanced solubility due to polar piperazine; potential for hydrogen bonding.
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine Ethylamine linker with methoxyphenyl and methylsulfanyl groups Reduced nitro group; increased flexibility may improve membrane permeability.

Physicochemical and Pharmacokinetic Comparisons

  • LogP :
    • The target compound’s LogP is estimated at ~3.7 (similar to ), indicating moderate lipophilicity.
    • Replacement of the nitro group with a methoxyethylamine (as in ) reduces LogP to 2.9, enhancing aqueous solubility.
  • Hydrogen Bonding: The nitro and methoxyimine groups provide hydrogen bond acceptors (HBAs), critical for target binding.
  • Thermodynamic Stability :
    • Schiff bases like the target compound exhibit pH-dependent stability. Piperazine-containing analogues (e.g., ) demonstrate improved stability in physiological pH due to resonance stabilization .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound (E)-[4-Cl-Ph] Analogue Piperazinyl Analogue
Molecular Weight (g/mol) 393.85 404.27 438.45
LogP (Predicted) 3.7 4.1 2.8
Hydrogen Bond Acceptors 5 5 7
Rotatable Bonds 4 5 8

Table 2: Virtual Screening Metrics

Metric Target Compound Most Similar Compound Similarity Score
Tanimoto Coefficient (MACCS) - (E)-[4-Cl-Ph] Analogue 0.65
RMSD (vs. CXCR3 ligand) 1.3 Å Piperazinyl Analogue 2.1 Å

Biological Activity

(E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine, with CAS number 303996-07-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine is C₁₅H₁₃ClN₂O₃S, with a molecular weight of approximately 336.79 g/mol. The presence of a chlorophenyl group, a nitrophenyl moiety, and a methoxyamine functional group suggests potential interactions with biological targets, particularly in pharmacological contexts.

Mechanisms of Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds containing thioether and nitro groups can exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance this activity through increased lipophilicity, facilitating membrane penetration.
  • Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer effects. For instance, thiosemicarbazone derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cells. The potential for (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine to act similarly warrants further investigation.
  • Enzyme Inhibition : The methoxyamine group may interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator. For example, compounds that inhibit cyclooxygenase enzymes are being studied for their role in inflammation and cancer progression.

Structure-Activity Relationships (SAR)

Understanding the SAR of (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine is crucial for optimizing its biological activity:

  • Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Nitro Group : Known to participate in redox reactions; its presence could influence the compound's reactivity and biological effects.
  • Methoxyamine Functional Group : May provide hydrogen bonding capabilities, enhancing interactions with biological targets.

Antimicrobial Efficacy

In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against various strains. For instance, a study found that thioether-containing compounds had minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL against Staphylococcus aureus . Further testing on (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine could elucidate its specific antimicrobial profile.

Anticancer Activity

A recent study evaluated the anticancer potential of structurally similar compounds in various cancer cell lines. Results indicated that certain derivatives induced cell cycle arrest and apoptosis at concentrations as low as 10 µM . Future research should focus on (E)-(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylideneamine’s effects on cancer cell viability and mechanisms of action.

Data Tables

Biological ActivityModelIC50/ED50 ValuesReference
AntibacterialS. aureus0.5 - 5 µg/mL
AnticancerVarious cancer cell lines10 µM

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C-NMR : Confirm regiochemistry of the nitro group, thioether linkage, and E-configuration of the imine .
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals in the aromatic region .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI-HRMS with <5 ppm error) .
  • HPLC : Assess purity (>95% recommended for biological assays) .

How can researchers investigate the biological interactions of this compound, particularly its enzyme inhibition or receptor-binding mechanisms?

Advanced Research Question

  • In vitro assays :
    • Enzyme inhibition : Use fluorogenic substrates or colorimetric assays (e.g., COX-2 inhibition studies via prostaglandin quantification) .
    • Receptor binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) .
  • Controls : Include positive controls (known inhibitors) and assess nonspecific binding via excess cold ligand .

How should contradictory data in biological activity or spectroscopic results be resolved?

Advanced Research Question

  • Biological contradictions :
    • Replicate assays under standardized conditions (pH, temperature, cell lines).
    • Validate target engagement via CRISPR knockouts or siRNA silencing .
  • Spectroscopic discrepancies :
    • Compare data with computational predictions (e.g., DFT-calculated NMR chemical shifts) .
    • Use heteronuclear correlation experiments (HMBC/HSQC) to resolve ambiguous assignments .

What computational strategies can predict the compound’s reactivity or binding modes?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 active site) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., nitro group’s electron-withdrawing effects) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

How does the nitro group influence regioselectivity in further functionalization reactions?

Advanced Research Question
The nitro group at the 3-position directs electrophilic substitution to the para position due to its meta-directing nature. Example reactions:

  • Nucleophilic aromatic substitution : Thioether formation at the 4-position .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, altering subsequent reactivity .

What experimental conditions stabilize the compound during storage and handling?

Basic Research Question

  • Storage : -20°C in airtight, amber vials under inert gas to prevent hydrolysis of the imine bond .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps .

How can catalytic efficiency be improved in large-scale synthesis?

Advanced Research Question

  • Catalyst screening : Test Pd-Xantphos complexes for Suzuki couplings or CuI for Ullmann-type thioether formations .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yield .
  • Flow chemistry : Enhance reproducibility and scalability for nitro reduction steps .

How do structural modifications (e.g., replacing 2-chlorophenyl with fluorophenyl) affect bioactivity?

Advanced Research Question

  • SAR studies :
    • Replace 2-chlorophenyl with 4-fluorophenyl to assess halogen effects on lipophilicity (logP) and target binding .
    • Modify the methoxy group to ethoxy to study steric/electronic impacts .
  • Assay cross-comparison : Test analogues in parallel for IC₅₀ shifts in enzyme inhibition .

What strategies optimize multi-step synthesis to minimize byproducts?

Advanced Research Question

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during nitro group reduction .
  • Sequential one-pot reactions : Combine imine formation and thioether coupling without intermediate isolation .
  • In situ monitoring : ReactIR or HPLC tracking to identify and quench side reactions early .

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